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Odorranain-F-RA1 antimicrobial peptide

Cat. No.: B1578454
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Description

Significance of Naturally Occurring Antimicrobial Peptides in Host Defense

Naturally occurring antimicrobial peptides (AMPs) are fundamental components of the innate immune system, providing a first line of defense against a wide spectrum of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.netresearchgate.net These small, gene-encoded molecules are found in nearly all forms of life, from bacteria and plants to vertebrates, including humans. nih.govresearchgate.net In mammals, AMPs are produced by various cells such as epithelial cells, neutrophils, and macrophages, and are present in bodily fluids and secretions. mdpi.com

The primary mechanism of action for many AMPs involves the disruption of microbial cell membranes. researchgate.net Their typically cationic (positively charged) nature facilitates interaction with the negatively charged components of pathogen membranes, leading to permeabilization and cell death. researchgate.net Beyond their direct microbicidal activity, AMPs are also recognized as immunomodulatory molecules that can influence inflammation and bridge the innate and adaptive immune responses. nih.govqub.ac.uk The broad activity and distinct mechanism of action of AMPs make them promising candidates for the development of new therapeutic agents, particularly in an era of increasing antimicrobial resistance. researchgate.net

Overview of Odorranain-F-RA1 within the Amphibian Antimicrobial Peptide Repertoire

Amphibians, which inhabit environments teeming with microbes, are a particularly rich source of diverse and potent antimicrobial peptides. newatlas.comthemunicheye.com Their skin secretions contain a vast arsenal (B13267) of these defense molecules, which play a critical role in protecting them from infection. mdpi.comnih.gov Over a thousand AMPs have been identified from amphibians, belonging to various families such as magainins, defensins, brevinins, and esculentins. newatlas.comthemunicheye.com

Odorranain-F-RA1 is an antimicrobial peptide isolated from the skin secretions of the Golden crossband frog, Odorrana andersonii. nih.gov This frog species is found in high-altitude environments and its skin is known to produce a rich diversity of bioactive peptides. mdpi.commdpi.com Based on its amino acid sequence and structural domains, Odorranain-F-RA1 is classified within the brevinin-2/esculentin-type family of amphibian antimicrobial peptides. nih.gov The genus Odorrana is notable for producing a wide array of AMPs, often with multiple peptides found in a single species, suggesting a complex and highly evolved defense system. researchgate.net For instance, studies on the related species Odorrana grahami have identified numerous novel peptides, highlighting the genetic diversity that drives the production of these defense molecules. researchgate.net

Table 1: Properties of Odorranain-F-RA1

Property Description Source
Protein Name Odorranain-F-RA1 antimicrobial peptide UniProt
Organism Odorrana andersonii (Golden crossband frog) UniProt
Taxonomic Lineage Eukaryota > Metazoa > Chordata > Craniata > Vertebrata > Euteleostomi > Amphibia > Batrachia > Anura > Neobatrachia > Ranoidea > Ranidae > Odorrana UniProt
Length 71 amino acids UniProt
Molecular Mass 7,974 Da UniProt
Function Defense response to Gram-negative and Gram-positive bacteria UniProt
Cellular Location Secreted UniProt

| Peptide Family | Frog antimicrobial peptide brevinin-2/esculentin (B142307) type | UniProt |

Research Rationale and Scope for Odorranain-F-RA1 Investigation

The investigation into Odorranain-F-RA1 and other peptides from Odorrana andersonii is driven by the urgent global health threat of antibiotic resistance. nih.govthemunicheye.com As conventional antibiotics lose their effectiveness, there is a critical need to discover and develop novel antimicrobial agents with different mechanisms of action. nih.govthemunicheye.com Amphibian skin secretions represent a vast and largely untapped library of potential therapeutic leads. mdpi.com

The research rationale for studying peptides from Odorrana andersonii is further strengthened by studies on other peptides from this frog, such as Andersonin-D1. nih.govnewatlas.com Research on Andersonin-D1 has demonstrated that synthetic peptides derived from it can be designed to selectively target pathogenic Gram-negative bacteria without harming beneficial microbes or human cells. nih.govnewatlas.com This highlights the potential for creating targeted therapies from these natural templates. nih.gov

The scope of investigation for Odorranain-F-RA1 includes:

Characterization of Antimicrobial Activity: Determining the specific spectrum of activity against a wide range of clinically relevant bacteria and fungi.

Structure-Function Relationship Studies: Analyzing the peptide's structure to understand how its composition and conformation contribute to its antimicrobial potency. nih.gov This knowledge is crucial for the rational design of more effective and stable synthetic analogues. nih.govmdpi.com

Mechanism of Action: Elucidating the precise way in which Odorranain-F-RA1 kills microbial cells, for instance, by forming pores in the membrane or by other means. researchgate.net

Therapeutic Potential: Exploring its potential as a template for developing new anti-infective drugs to combat resistant infections. themunicheye.com

Table 2: Research Findings on Related Peptides from Odorrana Species

Peptide Name Source Organism Key Research Findings
Andersonin-D1 Odorrana andersonii Synthetic derivatives selectively target Gram-negative pathogens and show in vivo activity in preclinical models. nih.govnewatlas.comthemunicheye.com
Odorranain-NR Odorrana grahami Belongs to a novel family similar to nigrocins and shows antimicrobial activity against various microorganisms, excluding E. coli. nih.gov
Brevinin-1E-OG9 Odorrana grahami Shows potent antibacterial properties, especially against Gram-positive bacteria. qub.ac.uk
Cathelicidin-OA1 Odorrana andersonii Lacks direct antimicrobial activity but demonstrates potent wound-healing abilities. mdpi.com

| OA-GL21 | Odorrana andersonii | Promotes the migration of human keratinocytes and fibroblasts, contributing to wound healing. mdpi.com |

Properties

bioactivity

Antimicrobial

sequence

RGFMDTAKNVAKNMAVTLLDNLKCKITKAC

Origin of Product

United States

Discovery, Isolation, and Origin of Odorranain F Ra1

Identification and Characterization from Odorrana andersonii (formerly Rana andersonii) Skin Secretions

Odorranain-F-RA1 is an antimicrobial peptide that was identified from the skin secretions of the golden crossband frog, Odorrana andersonii (previously known as Rana andersonii). uniprot.org Its discovery was not through direct isolation of the peptide from skin secretions, but rather through molecular cloning techniques. uniprot.org

The identification was achieved by creating a cDNA library from the frog's skin. This process involves extracting messenger RNA (mRNA) from the skin tissue and using it as a template to synthesize complementary DNA (cDNA). By sequencing the clones from this library, researchers identified a cDNA sequence that encoded the precursor of Odorranain-F-RA1. uniprot.orgsciengine.com The evidence for this peptide is at the transcript level, indicating its existence is inferred from the mRNA sequence. uniprot.org

The full precursor protein of Odorranain-F-RA1 consists of 71 amino acids. It is structured with a signal peptide (residues 1-22), which directs the protein for secretion, and the mature peptide region. uniprot.org Peptides in the odorranain-F group are known to contain a conserved disulfide-bridged heptapeptide (B1575542) segment. researchgate.net The function of Odorranain-F-RA1 is noted as part of the defense response to both Gram-positive and Gram-negative bacteria. uniprot.org

Table 1: Characteristics of Odorranain-F-RA1 Precursor

Feature Description
Protein Name Odorranain-F-RA1 antimicrobial peptide
Organism Odorrana andersonii (Golden crossband frog)
Taxonomic Lineage Eukaryota > Metazoa > Chordata > Craniata > Vertebrata > Euteleostomi > Amphibia > Batrachia > Anura > Neobatrachia > Ranoidea > Ranidae > Odorrana
Protein Existence Evidence at transcript level
Length 71 amino acids
Mature Peptide Location Amino acids 23-71 (predicted)

Data sourced from UniProt (Accession: D2K8I2) uniprot.org

Methodological Approaches for Peptide Isolation and Purification

While Odorranain-F-RA1 was identified via its gene sequence, the standard procedure to isolate and purify such peptides from natural sources or synthetic production involves a multi-step process combining several chromatography techniques.

A common first step is the collection of skin secretions, often stimulated by a non-harmful method, followed by initial separation of the crude material. The primary and most powerful technique for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comnih.gov In this method, the crude peptide mixture is passed through a column (commonly a C18-silica column) in a high-aqueous solvent. A gradient of increasing organic solvent (like acetonitrile) is then applied, which causes peptides to elute at different times based on their hydrophobicity, allowing for their separation. bachem.com

Other chromatographic methods can be used as alternatives or in combination to achieve high purity:

Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge. It is particularly useful for separating peptides with different isoelectric points. waters.com

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be employed to separate the target peptide from larger or smaller impurities. nih.gov

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and concentration before the final purification steps. It can be a rapid and economical alternative to preparative HPLC for some peptides. nih.gov

After purification, the peptide fractions are typically analyzed for purity and their molecular mass is confirmed using mass spectrometry. nih.gov

Contextualization within Anuran Antimicrobial Peptide Bioprospecting

The discovery of Odorranain-F-RA1 is part of a broader scientific endeavor known as bioprospecting, which seeks to find and commercialize new products based on biological resources. Anuran amphibians are a particularly rich source for this research because their skin is a crucial first line of defense against a wide array of pathogens in their environment. researchgate.net This has driven the evolution of a highly diverse set of potent antimicrobial peptides within their skin secretions. uniprot.orgnih.gov

Since the 1980s, studies on AMPs from anuran skin have revealed remarkable structural diversity and a wide spectrum of biological activities. uniprot.orgnih.gov These peptides are generally cationic (positively charged) and amphipathic, meaning they have both hydrophobic and hydrophilic regions. This structure allows them to selectively interact with and disrupt the negatively charged cell membranes of microorganisms, leading to rapid cell death. bachem.com

The exploration of frog skin peptides is seen as a promising avenue for developing new antibiotics that could potentially overcome the resistance mechanisms that have rendered many conventional drugs ineffective. waters.com The vast biodiversity of anurans suggests that a multitude of novel peptides with unique structures and activities are yet to be discovered, making them a high-priority target for ongoing bioprospecting efforts. uniprot.orgnih.gov

Table 2: List of Compounds Mentioned

Compound Name
Odorranain-F-RA1

Structural Elucidation and Functional Architecture of Odorranain F Ra1

Primary Amino Acid Sequence Analysis and Post-Translational Modifications

The definitive primary amino acid sequence of Odorranain-F-RA1 is not currently detailed in public databases, though its existence at the transcript level has been confirmed, indicating a precursor protein of 71 amino acids uniprot.org. However, analysis of related peptides from the Odorrana genus provides significant insight into its likely composition and modifications. Peptidomic and genomic studies on the skin secretions of Odorrana frogs have characterized numerous novel antimicrobial peptides, revealing vast diversity from a single specimen researchgate.net.

A critical and highly conserved feature among many frog-derived antimicrobial peptides, including the Odorranain family, is the presence of post-translational modifications (PTMs). The most significant PTM is the formation of an intramolecular disulfide bridge between two cysteine residues located near the C-terminus. This bond creates a cyclic heptapeptide (B1575542) motif commonly known as the "Rana box" researchgate.netfrontiersin.orgnih.gov. This structural feature is believed to confer stability to the peptide and is crucial for its biological activity. While the necessity of the Rana box can vary, with some studies showing its removal abolishes activity and others showing replacement can enhance it, its presence is a defining characteristic of the family frontiersin.org.

Another common PTM found in amphibian AMPs is C-terminal amidation, a modification that neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and its ability to interact with negatively charged bacterial membranes.

Secondary and Tertiary Conformation Studies Relevant to Antimicrobial Activity

The antimicrobial function of peptides like Odorranain-F-RA1 is heavily dependent on their three-dimensional structure, particularly when interacting with microbial membranes. These peptides are typically unstructured or exhibit random coil conformations in aqueous solutions. However, in the hydrophobic, membrane-mimicking environments provided by bacterial cell walls, they undergo a significant conformational change, folding into an amphipathic α-helix qub.ac.uknih.gov.

This amphipathic structure is a key functional attribute. It segregates the amino acid residues into two distinct faces along the helical axis: a hydrophobic face that inserts into the lipid core of the bacterial membrane and a cationic (positively charged) face that interacts with the negatively charged components of the membrane surface, such as phospholipids (B1166683) qub.ac.uk. This arrangement facilitates membrane disruption, which is a primary mechanism of action for many AMPs.

The degree of helical content is directly correlated with antimicrobial potency. Studies on related peptides show that increasing α-helicity in membrane-mimetic solvents, such as trifluoroethanol (TFE), is a hallmark of active peptides nih.govnih.gov. The presence of certain residues, like proline, can introduce a kink or hinge in the helical structure, which may facilitate deeper penetration into the membrane and the formation of transmembrane pores qub.ac.uk.

Table 1: Key Structural and Functional Features of Odorranain-like Peptides
Structural FeatureDescriptionFunctional RelevanceSupporting Evidence
Primary SequenceComposed of amino acids, often rich in cationic and hydrophobic residues. The specific sequence for Odorranain-F-RA1 is not publicly detailed.Determines overall charge, hydrophobicity, and potential for secondary structure formation. uniprot.orgresearchgate.net
Post-Translational Modifications (PTMs)Intramolecular disulfide bridge forming a C-terminal "Rana box" motif is common. C-terminal amidation is also frequent.The Rana box provides structural stability. Amidation increases net positive charge, enhancing membrane interaction. researchgate.netfrontiersin.orgnih.gov
Secondary StructureAdopts an amphipathic α-helical conformation in membrane-mimicking environments.Crucial for membrane interaction and disruption. The separation of hydrophobic and cationic faces allows for insertion into and destabilization of the microbial membrane. qub.ac.uknih.gov
Tertiary StructureThe overall 3D fold, including turns or kinks (e.g., from proline residues), which influences how the peptide orients within the membrane.Facilitates membrane permeabilization and potential pore formation. qub.ac.uk

Structure-Function Correlates Derived from Advanced Spectroscopic and Structural Biology Techniques

The relationship between the structure of Odorranain peptides and their function has been elucidated using a variety of advanced analytical methods. These techniques allow researchers to observe the peptide's conformation and its interactions with model membranes.

Circular Dichroism (CD) Spectroscopy: This is a widely used technique to assess the secondary structure of peptides in different environments. CD analysis consistently shows that peptides of this family have a random coil structure in aqueous buffer but adopt a significant α-helical conformation in the presence of membrane-mimicking solvents like TFE or lipid vesicles (SUVs) nih.govnih.gov. The percentage of helical content can be calculated from CD spectra, providing a quantitative measure of this conformational change, which is strongly correlated with antimicrobial activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed, high-resolution view, NMR spectroscopy is employed to determine the three-dimensional structure of peptides when bound to membrane mimetics, such as dodecylphosphocholine (B1670865) (DPC) micelles usda.govnih.gov. NMR studies can reveal the precise folding of the peptide, the spatial arrangement of its amino acid side chains, and the amphipathic nature of the helix, providing critical insights into how it positions itself to disrupt a membrane nih.gov.

In Silico Modeling: Computational methods, including molecular dynamics simulations and structure prediction software (e.g., I-TASSER, AlphaFold), are increasingly used to predict the three-dimensional structures of AMPs and simulate their interactions with lipid bilayers nih.gov. These models complement experimental data and help visualize the dynamic process of membrane permeabilization.

Identification of Key Amino Acid Residues and Motifs Critical for Biological Activity

Structure-function studies, often involving the synthesis of peptide analogs with specific amino acid substitutions, have identified key residues and motifs essential for the biological activity of the Odorranain family and related peptides nih.govnih.gov.

Mechanisms of Antimicrobial Action of Odorranain F Ra1

Membrane-Targeting Mechanisms: Pore Formation and Membrane Disruption

While there is no specific research on pore formation by Odorranain-F-RA1, the primary mechanism for many amphibian antimicrobial peptides (AMPs) involves the disruption of microbial cell membranes. rsc.org Generally, cationic AMPs interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death through various models such as the "barrel-stave" or "toroidal pore" models. rsc.org For instance, studies on other AMPs show that they can form water-permeating pores, and a higher concentration of these peptides can cause significant distortion and disruption of the bacterial membrane. rsc.org Peptides rich in arginine, for example, are known to interact with anionic lipid membranes, which can lead to the formation of pores. nih.gov

Intracellular Target Modulation: Inhibition of Biosynthetic Pathways and Nucleic Acid Interactions

Some antimicrobial peptides function not by lysing the cell membrane but by translocating into the cytoplasm to interfere with essential cellular processes. nih.gov These processes can include the inhibition of biosynthetic pathways for molecules like amino acids or interference with nucleic acids. For example, certain AMPs have been shown to inhibit the biosynthesis of proteins and DNA. nih.gov Studies using proteome microarrays on other intracellular-targeting AMPs have identified targets such as arginine decarboxylase, an enzyme crucial for bacterial survival in acidic environments, and enzymes involved in the folate biosynthetic pathway, which is essential for producing nucleic acids and proteins. nih.gov

Modulation of Host Immune Responses (e.g., Chemotaxis, Cytokine Induction) in Relevant in vitro Models

Antimicrobial peptides often possess immunomodulatory functions, acting as a bridge between innate and adaptive immunity. frontiersin.orgnih.gov Research on other peptides from the Odorrana genus has highlighted these capabilities. For instance, the peptide AH90, from Odorrana grahami, was found to promote wound healing by stimulating macrophages to produce transforming growth factor β1 (TGF-β1), a key cytokine in the healing process. nih.gov Another peptide, Cathelicidin-OA1 from Odorrana andersonii, accelerates wound repair by enhancing the recruitment of macrophages to the wound site and upregulating the pro-inflammatory cytokine TNF-α in the early stages of inflammation to attract immune cells. mdpi.com These peptides can influence chemotaxis (the movement of immune cells) and the production of various cytokines to orchestrate an effective immune response. frontiersin.orgnih.gov

Mechanistic Insights from Microscopy (e.g., Transmission Electron Microscopy of Microbial Cell Morphology Changes)

Transmission electron microscopy (TEM) is a powerful tool for visualizing the effects of antimicrobial peptides on microbial cells. For the related peptide Odorranain-NR, isolated from Odorrana grahami, its antimicrobial mechanisms were investigated using TEM. nih.govresearchgate.net These studies revealed that Odorranain-NR employs various modes of action that differ depending on the target microorganism, a common trait among amphibian peptides. nih.govresearchgate.net TEM imaging can reveal changes such as membrane blebbing, pore formation, cell wall damage, or cytoplasmic disorganization, providing direct visual evidence of the peptide's disruptive capabilities.

Proteomic and Transcriptomic Responses of Microorganisms to Odorranain-F-RA1 Exposure

There is no available data on the proteomic or transcriptomic responses of microorganisms to Odorranain-F-RA1. Such studies are used to gain a large-scale view of how an organism responds to a stressor like an antimicrobial peptide. nih.gov This type of analysis can reveal which genes and proteins are upregulated or downregulated upon exposure to the peptide, offering clues about its mechanism. For example, an increase in the expression of stress-response proteins or changes in metabolic pathway enzymes would provide insight into the peptide's mode of action. nih.gov

Structure Activity Relationship Sar Studies and Peptide Engineering of Odorranain F Ra1

Rational Design of Odorranain-F-RA1 Analogs for Enhanced Potency and Selectivity

Rational design is a key strategy for improving the characteristics of natural AMPs. This approach uses the known structure and physicochemical properties of a peptide—such as its charge, hydrophobicity, and amphipathicity—to create new analogs with desired traits like increased antimicrobial strength and better selectivity for microbial over host cells. frontiersin.orguniprot.org

Key parameters often manipulated in the rational design of amphibian AMPs include:

Net Positive Charge: Increasing the net positive charge, typically by substituting neutral or acidic amino acids with cationic residues like Lysine (K) or Arginine (R), often enhances the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov

Hydrophobicity: The number and type of hydrophobic amino acids influence how deeply the peptide inserts into the bacterial membrane. This property must be carefully balanced, as excessive hydrophobicity can lead to increased toxicity against host cells (hemolytic activity).

Amphipathicity: The spatial arrangement of cationic and hydrophobic residues on opposing faces of the peptide's secondary structure (e.g., an α-helix) is critical for membrane disruption. Engineering strategies often focus on optimizing this amphipathic character.

Impact of Amino Acid Substitutions, Truncations, and Dimerization on Antimicrobial Efficacy

Modifying the primary sequence of a peptide through amino acid substitutions, shortening the chain (truncation), or joining two peptides (dimerization) can profoundly affect its antimicrobial power.

Amino Acid Substitutions: Replacing specific amino acids can fine-tune a peptide's activity. In a study on Nigrosin-6VL, also from Odorrana andersonii, researchers created several analogs by substituting amino acids to increase the net charge and alter hydrophobicity. mdpi.com The parent peptide had a relatively weak effect, but the modified versions showed remarkably improved antimicrobial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com This demonstrates that even minor changes to the peptide sequence can lead to significant gains in efficacy.

Table 1: Antimicrobial Activity (MIC in µM) of Nigrosin-6VL and its Analogs mdpi.com
PeptideSequenceNet ChargeE. coli (ATCC 8739)S. aureus (ATCC 6538)
Nigrosin-6VLGLLGSLLGGVVKVLSGL-NH2+2>128>128
2170-1RGLLGSLLGGVVKVLSGLR-NH2+364128
2170-2RGLLGSLLGGVVKVLSRLR-NH2+41632

Truncations: Truncation, or the removal of amino acids from the N- or C-terminus, can reveal the core sequence required for antimicrobial activity and sometimes even enhance it. For instance, a study on Palustrin-2ISb, a peptide from the related frog Odorrana ishikawae, investigated the activity of several truncated forms. The native 36-amino acid peptide contains a "Rana box," a cyclic domain common in frog AMPs. nih.gov Researchers found that a truncated 29-amino acid version, which lacked the seven residues C-terminal to the Rana box, possessed significantly greater antimicrobial activity against E. coli, S. aureus, and other microbes than the full-length native peptide. nih.gov This suggests that certain terminal regions may not be essential for or could even slightly hinder the primary antimicrobial action.

Dimerization: Peptide dimerization involves linking two monomeric peptides, which can increase local peptide concentration at the target membrane and alter the mechanism of action. While specific dimerization studies on Odorranain-F-RA1 were not found, research on other AMPs shows varied results. For some peptides, C-terminal dimerization enhances antimicrobial activity by preserving the positively charged N-termini, which are crucial for the initial interaction with bacterial membranes. mdpi.com However, for other peptides like Aurein 1.2, dimerization can decrease direct bactericidal activity but introduce new functions, such as the ability to aggregate yeast cells. mdpi.com

Cyclization and Stapling Strategies for Conformational Stabilization and Activity Modulation

Linear peptides are often flexible and susceptible to degradation by proteases. Cyclization (forming a peptide bond between the N- and C-termini) and stapling (introducing a synthetic brace to lock the peptide into a specific conformation) are advanced engineering strategies to overcome these limitations.

Cyclization: Cyclic peptides generally exhibit enhanced stability against proteases. nih.govresearchgate.net This structural constraint can also improve binding specificity and, in many cases, increase antimicrobial efficacy by reducing the entropic penalty of binding to the bacterial membrane. nih.gov For example, studies on other AMPs have shown that cyclization can lead to lower Minimum Inhibitory Concentrations (MICs) compared to their linear counterparts and can enhance the peptide's ability to permeate the bacterial membrane. nih.govnih.gov Naturally occurring cyclic AMPs are common and demonstrate potent activity, suggesting this is a viable strategy for engineering synthetic peptides like Odorranain-F-RA1. nih.gov

Stapling: Hydrocarbon stapling involves synthesizing a peptide with two modified amino acids (often α-methyl, α-alkenyl amino acids) that are then covalently linked via a ring-closing metathesis reaction. This creates a synthetic "staple" that locks the peptide into a specific secondary structure, most commonly an α-helix. This strategy has been shown to increase proteolytic resistance, improve structural stability, and enhance the biological activity of various peptides. nih.gov For example, when applied to the frog-derived peptide Ascaphin-8, stapling resulted in analogs with more potent anti-proliferative activity against cancer cells compared to the parent peptide. nih.gov A similar approach could be used to stabilize the presumed α-helical structure of Odorranain-F-RA1, potentially improving its efficacy and stability.

Table 2: Comparison of Peptide Engineering Strategies
StrategyPrimary GoalPotential AdvantagesIllustrative Example (Peptide)
Amino Acid SubstitutionOptimize charge and hydrophobicityEnhanced potency, improved selectivityNigrosin-6VL mdpi.com
TruncationIdentify core active region, remove inhibitory segmentsIncreased potency, lower synthesis costPalustrin-2ISb nih.gov
CyclizationIncrease structural rigidity and stabilityEnhanced protease resistance, improved activity nih.govGeneric AMPs nih.govnih.gov
StaplingStabilize secondary structure (e.g., α-helix)High proteolytic stability, enhanced biological function nih.govAscaphin-8 nih.gov

Design Principles for Minimizing Peptide Degradation and Maximizing Stability in Research Media

The therapeutic utility of peptides is often limited by their susceptibility to degradation by proteases present in biological fluids and research media. researchgate.net Enzymatic degradation through hydrolysis is a major pathway that can inactivate peptides. qub.ac.uk Several design principles are employed to counteract this:

Incorporation of D-amino acids: Proteases are highly stereospecific and typically recognize only L-amino acids, the natural form. Synthesizing a peptide with D-amino acids can render it resistant to proteolytic cleavage, significantly increasing its half-life and stability. nih.gov

Terminal Modifications: Modifying the N-terminus (e.g., through acetylation) or the C-terminus (e.g., through amidation) can block the action of exopeptidases, which cleave peptides from their ends. C-terminal amidation is a common feature in many natural frog AMPs.

Conformational Constraint: As discussed previously, strategies like cyclization and stapling that lock the peptide's conformation can protect susceptible peptide bonds from being accessed and cleaved by proteases. nih.govacs.org

Use of Non-Canonical Amino Acids: Introducing amino acids that are not part of the standard 20 can create protease-resistant peptides. researchgate.net

Optimizing Storage and Handling: Peptide stability in research media can also be influenced by environmental factors. For example, trifluoroacetic acid (TFA), a remnant from peptide synthesis, can impact cell experiments. acs.org The stability of peptides in solution is dependent on temperature, pH, and the presence of proteases. researchgate.net Studies on the peptide Leg1 showed it was stable for seven days at 4°C or 20°C, but stability can be compromised by enzymes in complex media like those used for food or biological assays. researchgate.netresearchgate.net Therefore, maximizing stability requires both robust peptide design and controlled experimental conditions.

Biosynthesis and Gene Expression of Odorranain F Ra1

Gene Cloning and Sequence Analysis Encoding Odorranain-F-RA1 Precursor.uniprot.orgresearchgate.net

The genetic blueprint for Odorranain-F-RA1 is stored in complementary DNA (cDNA), which has been successfully cloned and sequenced from a cDNA library derived from the skin of the golden crossband frog, Odorrana andersonii. uniprot.org Analysis of the cDNA sequence reveals that Odorranain-F-RA1 is initially synthesized as a larger precursor protein. This precursor has a characteristic tripartite structure, a common feature for many amphibian antimicrobial peptides. mdpi.comnih.govnih.gov

The precursor protein consists of the following domains:

A signal peptide: This initial sequence of amino acids directs the newly synthesized protein to the secretory pathway within the cell.

An acidic spacer region: This intermediate segment is rich in acidic amino acid residues.

The mature Odorranain-F-RA1 peptide: This is the C-terminal region of the precursor, which, after cleavage, becomes the functional antimicrobial peptide. researchgate.net

The full precursor for Odorranain-F-RA1 from Odorrana andersonii is 71 amino acids in length. uniprot.org The analysis of numerous antimicrobial peptide precursors from the related species Odorrana grahami shows a highly conserved architecture, further supporting this structural organization. researchgate.netresearchgate.net The presence of a canonical Lys-Arg (KR) cleavage site is often found immediately preceding the mature peptide sequence, signaling the location for enzymatic processing. researchgate.net

Table 1: Structure of the Odorranain-F-RA1 Precursor Protein uniprot.orgresearchgate.net
DomainGeneral FunctionPosition in Precursor
Signal PeptideDirects the peptide to the secretory pathwayN-terminus
Acidic Spacer RegionIntermediate segment, cleaved during maturationMiddle Region
Mature PeptideThe final, biologically active antimicrobial peptideC-terminus

Transcriptional Regulation and Expression Patterns in Odorrana Species.mdpi.com

The expression of antimicrobial peptide genes, including that of Odorranain-F-RA1, is a crucial component of the frog's innate immune system. Synthesis is not constant but is induced in response to specific environmental triggers. researchgate.net The primary site of expression for these peptides is the granular glands distributed throughout the frog's skin. mdpi.comnih.gov

When the frog experiences stress, injury, or exposure to pathogens, a neuroendocrine response is initiated. This response stimulates the sympathetic nervous system, leading to the release of signaling molecules that trigger the transcription of antimicrobial peptide genes within the granular glands. researchgate.net The resulting mRNA is then translated into the precursor proteins, which are stored within the glands. Upon subsequent stimulation, these glands secrete their contents, including the mature peptides, onto the skin surface to provide a chemical defense shield against microbial invasion. mdpi.com This regulated expression ensures that the peptides are available when needed to protect the frog from infection. nih.gov

Post-Translational Processing and Maturation Pathways of the Peptide.mdpi.com

For the Odorranain-F-RA1 precursor to become a functional antimicrobial agent, it must undergo a series of post-translational modifications. nih.govnih.gov This maturation process is a critical step in the biosynthesis of all amphibian antimicrobial peptides. mdpi.com

The pathway involves the following key steps:

Signal Peptide Cleavage: After the precursor is directed into the endoplasmic reticulum, the N-terminal signal peptide is cleaved by a signal peptidase.

Proteolytic Cleavage: The remaining propeptide is further processed by endopeptidases that recognize specific cleavage sites, such as the dibasic Lys-Arg (KR) sequence, located between the acidic spacer and the mature peptide sequence. researchgate.net This enzymatic action releases the mature Odorranain-F-RA1 peptide.

Disulfide Bridge Formation: A defining feature of many odorranain peptides, including those in the "F" group, is the presence of a disulfide bond. researchgate.net This bond forms between two cysteine residues within the mature peptide sequence, creating a cyclic structure at the C-terminal end. This structural feature, often referred to as a "Rana box" motif, is crucial for the peptide's stability and biological activity. mdpi.com

These modifications transform the inactive precursor into the potent, mature Odorranain-F-RA1, which is then stored in skin glands awaiting secretion. mdpi.com

Homologs and Isoforms of Odorranain-F-RA1 in Related Species.researchgate.netnih.gov

The Odorranain peptide family is diverse, with numerous homologs and isoforms identified across different Odorrana species and other related frogs. This diversity highlights the rapid evolution of these defense peptides in response to varied pathogenic pressures. researchgate.net

Research on Odorrana grahami has been particularly fruitful, revealing an extensive array of antimicrobial peptides. These have been categorized into multiple groups, including at least 24 novel groups, with names such as odorranain-A, -B, -C, and -F. researchgate.netresearchgate.net Within the Odorranain-F group itself, multiple isoforms exist. For example, OdMa12, an antimicrobial peptide found in the green odorous frog (Odorrana margaretae), shares 98% sequence identity with odorranain-F2 from O. grahami, differing by only a single amino acid in the mature peptide region. nih.gov

Other related peptides include Odorranain-NR, which represents a novel family sharing some similarity with the nigrocin family of peptides, and Odorranain-F-HN1. nih.govresearchgate.netbicnirrh.res.in This extensive library of related peptides demonstrates the evolutionary strategy of gene duplication and diversification that allows these frogs to maintain a robust defense against a wide spectrum of microbes.

Table 2: Selected Homologs and Isoforms of Odorranain Peptides
Peptide NameSpecies of OriginRelationship/NoteReference
Odorranain-F2Odorrana grahamiMember of the Odorranain-F group nih.gov
OdMa12Odorrana margaretae98% sequence identity to Odorranain-F2 nih.gov
Odorranain-NROdorrana grahamiNovel family with similarity to nigrocins nih.govresearchgate.net
Odorranain-A, -B, -C, etc.Odorrana grahamiMultiple distinct groups of odorranain peptides researchgate.net
Odorranain-F-HN1UnknownPredicted homolog in the Odorranain-F family bicnirrh.res.in
Odorranain-V1Odorrana grahamiA distinct odorranain peptide uniprot.org

Computational and Bioinformatic Approaches in Odorranain F Ra1 Research

De Novo Peptide Design and Prediction of Antimicrobial Peptides

De novo design involves the creation of entirely new peptide sequences using computational algorithms, often guided by machine learning and deep learning models. biorxiv.orgmdpi.com The goal is to generate novel AMPs with enhanced activity, selectivity, and stability compared to their natural counterparts. The vast natural library of AMPs, including those from the skin of Odorrana frogs, provides the foundational data for training these predictive models. researchgate.net

The process typically begins with large datasets of known AMPs and non-AMPs. researchgate.net Machine learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), are trained on these datasets to learn the underlying "grammar" of what makes a peptide antimicrobial. mdpi.comnih.gov These models identify patterns in amino acid composition, physicochemical properties (like charge and hydrophobicity), and sequence motifs that are critical for activity. nih.gov Once trained, the models can generate thousands of new candidate sequences. researchgate.net

Molecular Dynamics Simulations of Odorranain-F-RA1-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net In AMP research, MD simulations provide atomic-level insights into how peptides like Odorranain-F-RA1 interact with, disrupt, and permeate bacterial cell membranes, which is often their primary mechanism of action. bohrium.com These simulations are essential for understanding the structure-function relationships that govern antimicrobial activity. researchgate.net

To study these interactions, a virtual model is constructed, typically consisting of the AMP and a model lipid bilayer representing a bacterial or mammalian cell membrane. springernature.com Bacterial membranes are often modeled using a combination of lipids like phosphatidylethanolamine (B1630911) (POPE) and phosphatidylglycerol (POPG), which mimic the negative charge of microbial surfaces. nih.gov The simulation then calculates the trajectories of the peptide and lipids, revealing key events in the interaction process:

Initial Binding: Simulations show how the peptide, which is often unstructured in an aqueous solution, is electrostatically attracted to the negatively charged bacterial membrane. nih.gov

Conformational Changes: Upon contact with the membrane, many AMPs, particularly those from frogs, fold into specific secondary structures, most commonly an amphipathic α-helix. nih.govnih.gov This structure, with distinct hydrophobic and hydrophilic faces, is crucial for membrane disruption.

Membrane Insertion and Pore Formation: MD simulations can visualize how peptides insert into the lipid bilayer and aggregate to form pores. Different models of pore formation, such as the "barrel-stave" or "toroidal" models, can be investigated. elsevierpure.com These pores disrupt the membrane's integrity, leading to leakage of cellular contents and cell death. nih.gov

By running simulations of a peptide with different membrane compositions, researchers can also investigate selectivity. The differential interactions with bacterial versus host cell (e.g., zwitterionic) membranes can explain why a peptide is more toxic to microbes. nih.gov Although specific MD studies on Odorranain-F-RA1 are not publicly available, research on similar frog-derived peptides like uperins and brevinins has extensively used this method to elucidate their mechanisms of action. nih.govnih.gov

Table 1: Illustrative Data from Molecular Dynamics (MD) Simulations of Frog-Derived AMPs This table provides conceptual examples of findings from MD simulations, as specific data for Odorranain-F-RA1 is not available.

Peptide Family Membrane Model Key Observation Implication
Uperin POPE/POPG (Bacterial) Spontaneous insertion and formation of stable transmembrane configurations. nih.gov Demonstrates the peptide's ability to cross or permanently disrupt the bacterial membrane.
Brevinin SDS Micelles (Membrane Mimic) Rapidly folds into a stable amphipathic α-helical structure upon membrane contact. nih.gov The induced helical structure is critical for its membrane-disrupting activity.
Magainin POPE/POPG (Bacterial) Peptides aggregate and induce a toroidal pore, where lipids bend inward to line the channel. Explains the mechanism of membrane permeabilization without deep insertion of individual peptides.
Designed Peptides POPE/POPG (Bacterial) Stepwise introduction of pore-inducing mutations leads to the formation of large, stable pores. elsevierpure.com Validates the use of MD simulations to guide the rational design of more potent AMPs.

Computational Docking and Ligand-Receptor Interaction Studies with Microbial Targets

While many AMPs kill bacteria by physically disrupting their membranes, some exert their effects by translocating into the cell and binding to specific intracellular targets. asm.org Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Odorranain-F-RA1) to another (the receptor, e.g., a bacterial protein or DNA). nih.govnih.gov This technique is crucial for identifying non-membranolytic mechanisms of action.

In a typical docking study, the 3D structures of the peptide and the microbial target protein are required. nih.gov If an experimental structure is unavailable, it can often be predicted with high accuracy using tools like AlphaFold. acs.org The docking software then samples a vast number of possible binding poses and uses a scoring function to rank them, with lower binding energy scores typically indicating a more stable and favorable interaction. nih.gov

Potential microbial targets for AMPs that can be investigated with docking include:

Enzymes in Cell Wall Synthesis: Targeting proteins like those involved in peptidoglycan synthesis can inhibit cell wall formation, leading to cell lysis. asm.org

DNA and RNA: Some AMPs can bind directly to bacterial DNA or RNA, interfering with replication, transcription, and translation. asm.org

Chaperone Proteins: Proteins like DnaK, which are essential for correct protein folding, can be inhibited by AMPs, leading to a buildup of non-functional proteins and cell death. asm.org

The results from docking studies can identify key amino acid residues in both the peptide and the target that are critical for the interaction, guiding future efforts to design modified peptides with enhanced binding to these specific targets. nih.gov

Table 2: Conceptual Results from a Molecular Docking Study This table illustrates the type of data generated from docking studies. The targets and scores are hypothetical for Odorranain-F-RA1.

Peptide Microbial Target Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Target)
Odorranain-F-RA1 (Predicted Structure) DnaK Chaperone Protein (e.g., 2KHO) -8.5 Asp-10, Thr-215, Gly-224
Odorranain-F-RA1 (Predicted Structure) DNA Gyrase Subunit B (e.g., 6F86) -7.9 Glu-50, Arg-76, Asp-73
Odorranain-F-RA1 (Predicted Structure) Lipid II (Cell Wall Precursor) N/A -9.2 MurNAc sugar, Pentapeptide chain
Ciprofloxacin (Control Drug) DNA Gyrase Subunit B (e.g., 6F86) -7.2 Glu-50, Asp-73

Predictive Modeling of Antimicrobial Activity and Selectivity

Predictive modeling, primarily using machine learning, is a cornerstone of modern AMP research that aims to forecast a peptide's biological activity from its sequence alone. nih.gov These models address key questions for drug development: How potent is the peptide against a specific microbe? And is it selective enough to kill pathogens without harming host cells? nih.gov This is often achieved by developing Quantitative Structure-Activity Relationship (QSAR) models.

The process involves several steps:

Data Collection: A large dataset of peptides with experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) and toxicity (e.g., hemolysis) is compiled from databases. youtube.com

Feature Calculation: Each peptide sequence is converted into a set of numerical features or "molecular descriptors." These can include basic physicochemical properties like length, net charge, hydrophobicity, and amino acid composition, as well as more complex sequence-based features that capture information about distal patterns within the peptide. youtube.comgmu.edu

Model Training: Machine learning algorithms—such as Random Forest, Support Vector Machines, or Deep Neural Networks—are trained on the dataset to learn the mathematical relationship between the molecular descriptors and the observed biological activity. acs.orgfrontiersin.org Separate models can be built for classification (predicting if a peptide is active or not) and regression (predicting a specific MIC value). nih.gov

Prediction and Validation: Once trained, the model can predict the activity and selectivity of new sequences, such as variants of Odorranain-F-RA1. frontiersin.org

These models are invaluable for rapidly screening large virtual libraries of peptides to prioritize candidates for synthesis and experimental testing. mit.edu However, researchers have found that while these tools are powerful, there is not always a clear, congruent relationship between predicted properties and experimental results, highlighting the complexity of biological systems and the need for careful experimental validation. nih.gov

Sequence Alignment and Phylogenetic Analysis of Odorranain-F-RA1 Family Peptides

Sequence alignment and phylogenetic analysis are fundamental bioinformatic techniques used to understand the evolutionary history and functional relationships of peptide families. nih.gov For the Odorranain peptides, which are part of a vast and diverse group of AMPs found in ranid frogs, these methods help classify newly discovered peptides and reveal conserved regions that may be critical for their function. nih.govresearchgate.net

Sequence Alignment is used to compare the amino acid sequence of Odorranain-F-RA1 with other peptides. This reveals:

Family Classification: By aligning with known peptide families, Odorranain-F-RA1 can be grouped with other Odorranain peptides and distinguished from other families like Brevinins, Nigrocins, or Esculentins that are also found in frog skin. researchgate.netnih.gov

Conserved Motifs: Alignments highlight regions of high sequence similarity. For instance, many Odorranain peptides, including those in the Odorranain-F group, contain a conserved disulfide-bridged heptapeptide (B1575542) segment at the C-terminus. researchgate.net This conserved structural motif is likely essential for the peptide's stability and biological activity. The alignment of precursor protein sequences also reveals conserved signal peptides and acidic spacer regions, which are cleaved to produce the mature peptide. researchgate.net

Phylogenetic Analysis uses these sequence alignments to construct evolutionary trees. These trees illustrate the genetic relatedness between different peptides and, by extension, the frog species they originate from. pensoft.net For the Odorranain family, phylogenetic analysis can:

Trace the evolutionary divergence of different Odorranain subfamilies (e.g., -A, -B, -F).

Show the relationship between Odorranain peptides and other AMP families, suggesting they may have arisen from common ancestral genes through processes like gene duplication. nih.gov

Serve as a taxonomic marker to help classify frog species based on the unique peptide arsenal (B13267) in their skin secretions. nih.gov

Together, these analyses provide a powerful framework for organizing the immense diversity of frog skin peptides and for pinpointing the conserved structural features that are most important for their antimicrobial function.

Pre Clinical Research and Investigational Applications of Odorranain F Ra1 Analogs

In vitro Efficacy in Complex Microbial Environments (e.g., Biofilms)

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. The efficacy of antimicrobial peptide analogs derived from Odorrana species has been evaluated against these challenging microbial structures.

A study focusing on a novel peptide, Nigrosin-6VL, identified from the skin of the golden crossband frog, Odorrana andersonii, demonstrated the potential of its analogs. An engineered analog, designated 2170-2R, was designed to have enhanced cationicity while preserving the critical "Rana Box" disulfide-bridged loop structure. This analog exhibited improved activity, particularly against Gram-negative bacteria. Crucially, 2170-2R showed significant efficacy in inhibiting the formation of Pseudomonas aeruginosa biofilms. nih.gov

Similarly, research on brevinin-1E-OG9, a novel AMP from Odorrana grahami, led to the design of an analog, brevinin-1E-OG9c-De-NH2. This analog not only showed potent antimicrobial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), but also demonstrated the ability to inhibit and eradicate biofilms formed by these bacteria. mdpi.commdpi.com The mechanism of action for many of these peptides involves the disruption of the bacterial cell membrane, a process to which biofilm-dwelling bacteria are also susceptible. nih.gov

The table below summarizes the in vitro anti-biofilm activity of representative amphibian peptide analogs.

Peptide/AnalogSource OrganismTarget Microorganism(s)Biofilm EfficacyReference(s)
2170-2R Odorrana andersonii (analog of Nigrosin-6VL)Pseudomonas aeruginosaInhibition of biofilm formation nih.gov
Brevinin-1E-OG9c-De-NH2 Odorrana grahami (analog of Brevinin-1E-OG9)Staphylococcus aureus (including MRSA)Inhibition and eradication of biofilms mdpi.commdpi.com
NET1 and NET3 Synthetic (D-amino acid substitutions)Methicillin-resistant S. aureus (MRSA)Inhibition of biofilm formation frontiersin.org
Phylloseptin-PV1 (PPV1) Phyllomedusa vaillantiiStaphylococcus aureus (including MRSA)Inhibition and eradication of biofilms mpg.de

Efficacy in Relevant in vivo Animal Models of Infection (e.g., Rodent Models of Bacterial or Fungal Infection)

Translating in vitro success to in vivo efficacy is a critical step in pre-clinical development. Recent studies have demonstrated the therapeutic potential of synthetic peptides derived from an Odorrana andersonii peptide, Andersonin-D1, in murine infection models. Researchers utilized a structure-guided design to create novel, optimized synthetic peptides. These analogs were tested in two different preclinical murine models and showed significant in vivo activity against Gram-negative pathogens. nih.gov This is a landmark finding, as it provides direct evidence of the in vivo efficacy of peptides derived from the same frog genus as Odorranain-F-RA1.

While specific in vivo data for Odorranain-F-RA1 analogs in rodent models of bacterial or fungal infection are not yet widely published, studies on other amphibian peptides provide a strong precedent for their potential. For instance:

Analogs of brevinin-1 (B586460) from Odorrana schmackeri (OSd, OSe, and OSf) significantly reduced the mortality of waxworms infected with MRSA. nih.gov

A novel phylloseptin peptide, PPV1, was effective against Staphylococcus aureus in a mouse model without causing significant hepatic or renal toxicity. mpg.de

The synthetic peptide analog TB_KKG6K, derived from temporin B, demonstrated therapeutic potential in a three-dimensional human epidermis model infected with S. aureus. nih.gov

Peptides derived from esculentin (B142307) were effective in a mouse model of acute lung infection caused by P. aeruginosa. nih.gov

These studies collectively support the hypothesis that optimized analogs of peptides like Odorranain-F-RA1 are likely to be effective in relevant animal models of infection. The use of such models is crucial for evaluating the therapeutic potential of these peptides before they can be considered for clinical trials. uniprot.orgresearchgate.netfrontiersin.org

Potential for Synergistic Effects with Established Antimicrobial Agents

A significant strategy in combating antimicrobial resistance is the use of combination therapy, where a novel agent enhances the efficacy of an existing antibiotic. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development. nih.govportlandpress.com

Analogs of peptides from Odorrana frogs have shown considerable promise in this area. The Nigrosin-6VL analog, 2170-2R, demonstrated strong synergistic effects when combined with the conventional antibiotics cefepime (B1668827) and gentamicin. This combination was highly effective against both planktonic cells and, importantly, biofilms of P. aeruginosa. nih.gov The ability of the peptide to permeabilize the bacterial membrane is thought to facilitate the entry of the conventional antibiotic, allowing it to reach its intracellular target more effectively. portlandpress.comnih.gov

The table below presents findings on the synergistic effects of amphibian peptide analogs with established antimicrobial agents.

Peptide/AnalogAntibioticTarget MicroorganismObserved EffectReference(s)
2170-2R Cefepime, GentamicinPseudomonas aeruginosa (planktonic and biofilm)Synergistic activity, enhanced killing nih.gov
Human β-defensin 3 (HBD3), LL-37 Tigecycline, Moxifloxacin, Piperacillin-tazobactam, MeropenemClostridium difficileSynergistic killing effect nih.gov
Nal-tagged peptides (S1-Nal, S1-Nal-Nal) Vancomycin, Ciprofloxacin, TetracyclineAntibiotic-resistant Gram-positive and Gram-negative bacteriaEnhanced synergistic effects mdpi.com
Nisin Penicillin, Chloramphenicol, CiprofloxacinMethicillin-resistant S. aureus (MRSA)Synergistic effect, prevention of biofilm formation

These findings suggest that Odorranain-F-RA1 analogs could be developed not only as standalone therapies but also as powerful adjuvants that could revitalize the utility of existing antibiotic arsenals.

Applications in Biomedical Materials and Coatings (e.g., anti-fouling surfaces, device coatings)

Infections associated with medical devices such as catheters, prosthetic joints, and other implants are a major healthcare concern. These infections are often caused by the formation of biofilms on the device surface, which are difficult to eradicate. Coating these surfaces with antimicrobial agents is a promising strategy to prevent the initial attachment of microbes and subsequent biofilm formation.

Antimicrobial peptides, due to their potent, broad-spectrum activity and their physical mechanism of disrupting bacterial membranes, are excellent candidates for creating anti-fouling and antimicrobial coatings. nih.gov While specific research on coating surfaces with Odorranain-F-RA1 analogs is not yet available, the broader field of AMP coatings provides a clear roadmap for this application. Strategies include:

Covalent Immobilization: Attaching the peptides directly to the material surface. This creates a "contact-killing" surface that is non-leaching and can have a long-lasting effect.

Controlled Release: Embedding the peptides within a polymer matrix or hydrogel that coats the device. The peptides are slowly released over time to create an antimicrobial environment around the implant. nih.govnih.gov

Dual-Functionality Coatings: Combining AMPs with anti-fouling polymers (e.g., inspired by mussel adhesive proteins) to both repel and kill bacteria, preventing the adhesion of both live and dead cells that can initiate biofilm formation.

The development of such coatings could significantly reduce the incidence of device-related infections, a critical area of unmet medical need.

Role in Combating Antimicrobial Resistance (AMR) in Pre-clinical Settings

The primary driver for research into AMPs like Odorranain-F-RA1 is the global crisis of antimicrobial resistance (AMR). Unlike conventional antibiotics that often have specific molecular targets, many AMPs act by physically disrupting the bacterial membrane. This mechanism is thought to be much more difficult for bacteria to develop resistance against. mpg.de

Pre-clinical research on analogs of Odorrana peptides has underscored their potential in the fight against AMR:

The synthetic peptides derived from Andersonin-D1 were effective against Gram-negative pathogens and, notably, did not select for the development of bacterial resistance in preclinical models. nih.gov

Analogs of brevinin-1E-OG9 and Nigrosin-6VL have demonstrated potent activity against multidrug-resistant strains like MRSA and P. aeruginosa. nih.govmdpi.commdpi.com

The synergistic activity of these peptides with conventional antibiotics provides a powerful tool to overcome existing resistance mechanisms in bacteria. nih.govportlandpress.com By damaging the bacterial membrane, the peptides can grant antibiotics access to strains that had previously become resistant through mechanisms like efflux pumps or enzymatic degradation. portlandpress.com

The development of AMP analogs from natural templates like Odorranain-F-RA1 represents a critical and promising avenue of research to generate next-generation antibiotics capable of treating infections caused by multidrug-resistant "superbugs".

Advanced Research Methodologies Applied to Odorranain F Ra1 Studies

Peptide Synthesis and Purification Techniques for Research Applications

For research applications, Odorranain-F-RA1 is typically produced through chemical synthesis rather than extraction from its natural source, which allows for the generation of large quantities of pure material and facilitates structural modifications. The primary method for this is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS): The most common approach for synthesizing peptides like Odorranain-F-RA1 is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.gov This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. researchgate.net

Process Overview: The synthesis begins by attaching the first C-terminal amino acid to a solid support, such as a Rink amide or 2-chlorotrityl chloride resin. uci.edu Each subsequent amino acid, with its side chain protected by a t-butyl (tBu) based group, is then coupled to the N-terminus of the resin-bound chain. The temporary N-terminal Fmoc protecting group is removed with a mild base (like piperidine) before the addition of the next amino acid. nih.gov This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. nih.gov

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

Purification Techniques: The crude peptide obtained after cleavage contains the desired product along with various truncated or modified sequences. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the synthetic Odorranain-F-RA1 to a high degree of homogeneity.

Reverse-Phase HPLC (RP-HPLC): This is the most effective method for peptide purification. The crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in water is used to elute the peptides based on their hydrophobicity, effectively separating the full-length Odorranain-F-RA1 from impurities. researchgate.net The purity of the final product is typically verified by analytical HPLC and its identity confirmed by mass spectrometry.

Table 1: Standard Methodologies for Synthetic Odorranain-F-RA1 Production
TechniquePurposeKey Reagents/ComponentsTypical Outcome
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)Chemical assembly of the peptide chainFmoc-protected amino acids, Rink Amide or Wang resin, coupling agents (e.g., HBTU, DIC), piperidineResin-bound, fully protected peptide
Acidolytic CleavageRelease of peptide from resin and removal of protecting groupsTrifluoroacetic acid (TFA), scavengers (e.g., TIS, water)Crude peptide mixture
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification of the target peptideC18 column, water/acetonitrile gradient, TFAPurified Odorranain-F-RA1 (>95% purity)

High-Throughput Screening Assays for Antimicrobial Activity and Specificity

To evaluate the effectiveness and spectrum of Odorranain-F-RA1, high-throughput screening (HTS) assays are employed. These methods allow for the rapid testing of the peptide against a wide array of microorganisms under various conditions.

Broth Microdilution Assay: This is the most common HTS method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide. sci-hub.box The assay is performed in 96-well microtiter plates where bacterial or fungal cultures are exposed to serial dilutions of Odorranain-F-RA1. After an incubation period, microbial growth is measured by spectrophotometry (optical density) or by using a colorimetric indicator like resazurin, which changes color in the presence of metabolically active cells. researchgate.net The MIC is the lowest peptide concentration that prevents visible microbial growth. nih.gov

Liposome (B1194612) Leakage Assay: To screen for membrane-disrupting activity, a high-throughput assay using fluorescently-loaded lipid vesicles (liposomes) can be used. Liposomes are designed to mimic bacterial membranes and are filled with a fluorescent dye at a self-quenching concentration. If Odorranain-F-RA1 permeabilizes the liposome membrane, the dye is released, becomes diluted, and fluoresces. This provides a rapid measure of the peptide's ability to disrupt lipid bilayers. nih.gov

Table 2: High-Throughput Screening Methods for Odorranain-F-RA1
Assay MethodPrincipleParameter MeasuredApplication
Broth MicrodilutionAssesses inhibition of microbial growth in liquid culture across a range of peptide concentrations.Minimum Inhibitory Concentration (MIC)Determining potency and spectrum of activity against bacteria and fungi. nih.gov
Colorimetric Assays (e.g., Resazurin)Uses a metabolic indicator that changes color in response to viable cells.Cell viability/metabolic activityRapid screening for antimicrobial effect in a high-throughput format. researchgate.net
Liposome Dye LeakageMeasures the release of a quenched fluorescent dye from lipid vesicles upon membrane disruption.Membrane permeabilization activityScreening for membrane-lytic potential and specificity towards bacterial vs. mammalian model membranes. nih.gov

Biophysical Techniques for Membrane Interaction Analysis

Understanding how Odorranain-F-RA1 interacts with and disrupts the bacterial membrane is crucial to defining its mechanism of action. Biophysical techniques provide detailed insights into the peptide's structural changes and its binding kinetics with model membranes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of Odorranain-F-RA1. Most linear antimicrobial peptides are unstructured or in a random coil conformation in aqueous solution but adopt a more ordered structure, such as an alpha-helix, upon interacting with a membrane environment. mdpi.com By measuring the CD spectrum of Odorranain-F-RA1 in buffer versus in the presence of membrane-mimicking environments (like SDS micelles or lipid vesicles), researchers can confirm this conformational change, which is often essential for its antimicrobial activity. d-nb.infonih.gov An alpha-helical structure is characterized by distinct negative bands around 208 and 222 nm. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the real-time binding of peptides to lipid bilayers. nih.gov In a typical experiment, a model membrane (liposomes) is immobilized on a sensor chip. Odorranain-F-RA1 is then flowed over the surface, and the binding is measured as a change in the refractive index at the surface. psu.edu This allows for the precise calculation of association and dissociation rate constants, providing quantitative data on the peptide's binding affinity for different types of membranes (e.g., bacterial vs. mammalian models). nih.govscispace.com This data helps to explain the peptide's selectivity.

Advanced Imaging Techniques for Microbial Cell Response to Peptide Treatment

Advanced imaging techniques allow for the direct visualization of the morphological and physiological effects of Odorranain-F-RA1 on individual microbial cells.

Electron Microscopy (EM): Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the ultrastructural damage inflicted on bacteria. A study on the related peptide odorranain-NR used TEM to investigate its antimicrobial mechanisms. nih.gov SEM can reveal changes to the cell surface, such as blebbing, wrinkling, or complete rupture, while TEM provides cross-sectional views showing disruption of the cell membrane and leakage of cytoplasmic contents. researchgate.netmdpi.com These techniques provide direct visual proof of the peptide's lytic mechanism.

Confocal Laser Scanning Microscopy (CLSM): CLSM is used to observe the interaction of fluorescently-labeled Odorranain-F-RA1 with bacterial cells in real-time. By using viability stains like SYTO 9 (stains all cells green) and propidium (B1200493) iodide (stains only dead cells with compromised membranes red), CLSM can be used to quantify the killing effect and visualize membrane permeabilization. qub.ac.ukresearchgate.net This technique can also determine if the peptide remains on the cell surface or translocates into the cytoplasm. nih.gov

Table 3: Application of Advanced Imaging to Study Odorranain-F-RA1 Effects
Imaging TechniqueInformation GainedObserved Microbial Response
Scanning Electron Microscopy (SEM)High-resolution images of the bacterial cell surface.Reveals morphological changes like membrane wrinkling, blebbing, and formation of pores. mdpi.com
Transmission Electron Microscopy (TEM)Cross-sectional images of the bacterial cell interior.Shows membrane disruption, vacuole formation, and leakage of intracellular contents. nih.gov
Confocal Laser Scanning Microscopy (CLSM)Real-time visualization of peptide localization and cell viability.Demonstrates membrane permeabilization (via dye influx) and peptide accumulation on the cell surface or within the cytoplasm. qub.ac.ukresearchgate.net

Omics Approaches (Proteomics, Transcriptomics, Metabolomics) in Host-Pathogen-Peptide Interactions

'Omics' technologies provide a global, systems-level view of the molecular changes that occur in both the pathogen and a host organism in response to Odorranain-F-RA1 treatment.

Proteomics: This approach analyzes the entire protein complement of a bacterial cell. By comparing the proteome of untreated bacteria with that of bacteria exposed to sub-lethal concentrations of Odorranain-F-RA1, researchers can identify which cellular pathways are affected. This may include the upregulation of stress response proteins, cell wall repair enzymes, or efflux pumps, providing insights into potential resistance mechanisms. nih.gov

Transcriptomics (Dual RNA-seq): Transcriptomics studies the complete set of RNA transcripts in a cell. A powerful technique known as dual RNA-sequencing (dual RNA-seq) allows for the simultaneous profiling of gene expression in both the pathogen and the host cell during an infection. scienceasia.orgfrontiersin.org Applying this to an infection model treated with Odorranain-F-RA1 could reveal how the peptide alters bacterial virulence gene expression while also modulating the host's immune response pathways. nih.govnih.gov

Metabolomics: This technique involves the global analysis of all metabolites within a cell. Metabolomics can reveal how Odorranain-F-RA1 disrupts key bacterial metabolic pathways, such as energy production or cell wall synthesis, leading to cell death.

Table 4: Omics Strategies for Investigating Odorranain-F-RA1 Interactions
Omics ApproachPrimary Target of AnalysisPotential Insights for Odorranain-F-RA1 Research
ProteomicsCellular proteinsIdentify bacterial stress responses, altered metabolic pathways, and mechanisms of action or resistance. nih.gov
Transcriptomics (Dual RNA-seq)Gene expression (RNA)Simultaneously map changes in pathogen virulence and host immune response genes during treatment. scienceasia.orgnih.gov
MetabolomicsSmall molecule metabolitesPinpoint specific metabolic pathways in bacteria that are disrupted by the peptide.

Challenges and Future Directions in Odorranain F Ra1 Research

Addressing Specificity and Selectivity Challenges in Peptide Design

A primary challenge in the therapeutic development of any AMP, including Odorranain-F-RA1, is achieving high specificity for microbial pathogens while minimizing toxicity to host cells. Many amphibian AMPs, despite their potent antimicrobial action, exhibit hemolytic activity (the ability to rupture red blood cells), which can limit their clinical utility. mdpi.com For instance, some peptides from the brevinin-1 (B586460) family, also found in Ranidae frogs, show strong antimicrobial effects but are hindered by high hemolytic properties. mdpi.comnih.gov

The prediction of selectivity based on amino acid sequence alone is notoriously difficult. nih.gov Properties such as net charge, hydrophobicity, and amphipathic structure are crucial, but their interplay is complex, and peptides with similar physicochemical properties can exhibit vastly different activity profiles. nih.gov A case in point is odorranain-NR, a peptide from the related frog Odorrana grahami, which shows activity against Staphylococcus aureus but is ineffective against Escherichia coli, highlighting a narrow spectrum that presents both opportunities and challenges for targeted therapy. researchgate.netnih.gov

Future design strategies for Odorranain-F-RA1 analogs will need to systematically explore structure-activity relationships. This involves creating synthetic variants to modulate hydrophobicity and net charge, aiming to find a therapeutic window that maximizes antimicrobial potency while minimizing host cell damage.

Table 1: Antimicrobial Activity of a Representative Peptide from the Odorrana Genus This table presents data for the related peptide Odorranain-NR to illustrate a typical activity profile that may be encountered in this peptide family.

Peptide NameSource OrganismTarget MicroorganismActivityReference
odorranain-NROdorrana grahamiStaphylococcus aureusActive researchgate.net, nih.gov
odorranain-NROdorrana grahamiEscherichia coli (ATCC25922)Inactive researchgate.net, nih.gov

Overcoming Degradation and Stability Issues in Biological Systems for Research

A significant barrier to the application of peptide-based therapeutics is their inherent instability in biological systems. Peptides are susceptible to degradation by proteases present in serum and tissues, leading to a short half-life that can prevent them from reaching their target site at an effective concentration.

Research on Odorranain-F-RA1 must anticipate these stability issues. Common strategies to enhance peptide stability that could be applied include:

Peptide Cyclization: Connecting the peptide's N- and C-termini (head-to-tail cyclization) or forming a loop via side chains can create a more rigid structure that is less accessible to proteases. Many naturally occurring amphibian peptides feature a "Rana-box," a C-terminal disulfide bridge that creates a stabilizing loop structure. mdpi.commdpi.com

Amino Acid Substitution: Incorporating non-natural D-amino acids in place of their naturally occurring L-isomers can render peptide bonds unrecognizable to standard proteases.

Chemical Modifications: Modifying the N- or C-terminus (e.g., through acetylation or amidation) can block the action of exopeptidases.

These modifications, however, must be carefully balanced, as excessive changes can negatively impact the peptide's antimicrobial activity.

Exploring Novel Delivery Systems in Pre-clinical Models

To protect Odorranain-F-RA1 from premature degradation and improve its delivery to infection sites, researchers will need to explore advanced drug delivery systems. These systems can shield the peptide from enzymatic breakdown, control its release, and potentially target it to specific tissues. Promising avenues for pre-clinical investigation include:

Nanoparticle Encapsulation: Loading the peptide into lipid-based nanoparticles (liposomes) or biodegradable polymeric nanoparticles can protect it from proteases and alter its pharmacokinetic profile.

Hydrogel Formulations: For topical applications, such as wound healing, incorporating Odorranain-F-RA1 into a hydrogel matrix can ensure sustained local release at the site of infection.

Self-Assembled Peptides: Designing peptide derivatives that can self-assemble into larger nanostructures is another strategy to enhance stability and create a depot for slow release.

Identifying and Characterizing Additional Biological Functions Beyond Direct Antimicrobial Activity

The "host defense peptide" moniker reflects the growing understanding that these molecules do more than just kill microbes. Many AMPs possess a range of immunomodulatory functions that could be therapeutically valuable. nih.gov Future research on Odorranain-F-RA1 should extend beyond its direct bactericidal effects to investigate other potential biological activities, such as:

Anti-inflammatory Effects: Some peptides can neutralize bacterial toxins like lipopolysaccharide (LPS) or lipoteichoic acid (LTA), preventing the excessive inflammatory response that leads to sepsis. mdpi.com

Immune Cell Recruitment and Activation: AMPs can act as signaling molecules, attracting immune cells like neutrophils and macrophages to the site of infection and enhancing their pathogen-clearing capabilities.

Wound Healing: By promoting cell proliferation and angiogenesis, some peptides can accelerate the wound closure process.

Anticancer and Antiviral Activity: The membrane-disrupting capabilities of some AMPs have been shown to be effective against certain cancer cells and enveloped viruses. nih.gov

Exploring these functions is crucial for uncovering the full therapeutic potential of Odorranain-F-RA1.

Strategic Research Avenues for Next-Generation Odorranain-F-RA1-Derived Peptides

The path from a newly identified peptide sequence to a viable therapeutic lead is complex. For Odorranain-F-RA1, a strategic research plan is essential. Key future avenues include:

Chemical Synthesis and Basic Characterization: The first step is to chemically synthesize the 71-amino acid peptide and confirm its antimicrobial spectrum against a panel of clinically relevant Gram-positive and Gram-negative bacteria. uniprot.org Its hemolytic and cytotoxic activity must also be determined to establish a baseline therapeutic index.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study involving the creation and testing of a library of peptide fragments and analogs is needed. This will identify the core antimicrobial region and the specific residues critical for activity and selectivity.

Mechanism of Action Studies: Investigating how Odorranain-F-RA1 kills bacteria—whether by forming pores in the cell membrane, translocating into the cell to inhibit intracellular processes, or other mechanisms—is fundamental for its rational optimization. researchgate.net

In Vivo Efficacy in Pre-clinical Models: Once optimized analogs with good stability and low toxicity are developed, their efficacy must be tested in animal models of infection.

Exploration of Multifunctionality: A parallel research track should focus on characterizing the peptide's immunomodulatory and other biological activities to identify alternative or complementary therapeutic applications.

By systematically addressing these challenges and pursuing these strategic directions, the scientific community can unlock the potential of Odorranain-F-RA1, possibly contributing a new class of agents in the fight against infectious diseases.

Q & A

Q. How can researchers characterize the secondary structure of Odorranain-F-RA1?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles or liposomes) is critical for identifying α-helical or β-sheet conformations. For example, CD spectra showing minima at 208 nm and 222 nm indicate α-helical dominance, common in membrane-disrupting peptides . Nuclear magnetic resonance (NMR) in trifluoroethanol/water mixtures resolves atomic-level structural details, particularly for flexible regions .

Q. What in vitro assays are suitable for evaluating the antimicrobial efficacy of Odorranain-F-RA1?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include both planktonic and biofilm-embedded bacterial models (e.g., Pseudomonas aeruginosa biofilms). Hemolysis assays (e.g., incubating peptides with erythrocytes) are essential to assess selectivity; <10% hemolysis at 2× MIC is considered low toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize Odorranain-F-RA1’s therapeutic index?

  • Methodological Answer : Perform alanine scanning mutagenesis to identify critical residues for activity. For example, replacing cationic residues (e.g., Lys, Arg) often reduces membrane binding, while hydrophobic substitutions may alter penetration depth. Synergistic effects with conventional antibiotics (e.g., β-lactams) should be tested via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices . Computational modeling (e.g., molecular dynamics simulations) predicts how modifications affect peptide-lipid bilayer interactions .

Q. What in vivo models are appropriate for studying Odorranain-F-RA1’s efficacy and toxicity?

  • Methodological Answer : Use murine wound infection models (e.g., S. aureus-infected burns) with topical peptide application. Monitor bacterial load via CFU counts and host inflammation markers (IL-6, TNF-α). For systemic toxicity, perform repeated-dose pharmacokinetic studies in rodents, measuring renal/hepatic biomarkers (creatinine, ALT) . Zebrafish embryos are cost-effective for rapid toxicity screening .

Q. How can researchers resolve contradictions in Odorranain-F-RA1’s reported MIC values across studies?

  • Methodological Answer : Standardize experimental variables:
  • Culture conditions : Use Mueller-Hinton broth adjusted to 20-25 mg/L Ca²⁺/Mg²⁺, as cation depletion artificially elevates MICs.
  • Inoculum size : Ensure 5 × 10⁵ CFU/mL to avoid false negatives.
  • Data normalization : Report MICs relative to control peptides (e.g., polymyxin B) to account for inter-lab variability .

Q. What mechanisms underlie bacterial resistance to Odorranain-F-RA1, and how can they be studied?

  • Methodological Answer : Serial passage assays (sub-MIC exposure over 20+ generations) identify adaptive mutations. Genomic sequencing of resistant strains often reveals upregulated efflux pumps (e.g., mexAB-oprM in P. aeruginosa) or modified lipid A biosynthesis. Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) quantify expression changes in resistance pathways .

Q. How can machine learning enhance the design of Odorranain-F-RA1 derivatives?

  • Methodological Answer : Train neural networks on curated AMP databases (e.g., APD3, DRAMP) using features like hydrophobicity, charge, and sequence motifs. Gradient-boosted trees (XGBoost) predict hemolytic activity from peptide physicochemical properties. Validate models with in vitro assays to ensure translational relevance .

Methodological Considerations

  • Data Validation : Replicate experiments across ≥3 independent trials. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.